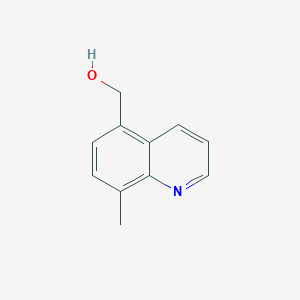

(8-Methylquinolin-5-yl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(8-methylquinolin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-4-5-9(7-13)10-3-2-6-12-11(8)10/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZBCAXDZRABLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)CO)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309115 | |

| Record name | 8-Methyl-5-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120139-91-5 | |

| Record name | 8-Methyl-5-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120139-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-5-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Structural Modification Strategies of 8 Methylquinolin 5 Yl Methanol

Modifications at the Hydroxyl Group

The primary alcohol of (8-Methylquinolin-5-yl)methanol is amenable to a range of classical transformations, including etherification and esterification, to yield a variety of functional derivatives.

Etherification: The hydroxyl group can be converted to an ether linkage through reactions such as the Williamson ether synthesis or through acid-catalyzed processes. For instance, iron(III) triflate has been shown to be an effective catalyst for the direct etherification of benzylic secondary alcohols, a reaction that could be adapted for this compound. wikipedia.org This method offers a green and efficient route to a diverse set of ethers.

Esterification: Ester derivatives are readily accessible through the reaction of the alcohol with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. The formation of sulfonate esters, for example, has been demonstrated with related 8-hydroxyquinolines, which can be achieved by reacting the alcohol with various sulfonyl chlorides in the presence of a base like triethylamine. organic-chemistry.org

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

| Etherification | Alkyl Halide | Base (e.g., NaH) | Alkyl Ether |

| Etherification | Alcohol | Iron(III) triflate, NH4Cl | Symmetrical/Unsymmetrical Ether |

| Esterification | Acyl Chloride | Base (e.g., Pyridine) | Carboxylate Ester |

| Esterification | Sulfonyl Chloride | Base (e.g., Triethylamine) | Sulfonate Ester |

Transformations Involving the Methylene (B1212753) Bridge

The benzylic methylene bridge in this compound is susceptible to oxidation, providing a pathway to carbonyl derivatives.

Oxidation: The methylene group can be oxidized to the corresponding aldehyde or carboxylic acid. Base metal-catalyzed aerobic oxidation has been successfully employed for the conversion of the methylene group in various benzyl(iso)quinolines to the corresponding ketones using copper or iron catalysts with molecular oxygen as the oxidant. beilstein-journals.orgnih.gov Similarly, selenium dioxide is a known reagent for the oxidation of activated methyl groups, as demonstrated in the conversion of 8-hydroxy-2-methylquinoline to 8-hydroxy-2-quinolinecarbaldehyde, suggesting its potential applicability here. acs.org

| Transformation | Reagent/Catalyst | Product |

| Oxidation to Aldehyde | Selenium Dioxide | (8-Methylquinoline-5-yl)carbaldehyde |

| Oxidation to Ketone | Copper/Iron Catalyst, O2 | Aryl (8-methylquinolin-5-yl)methanone |

| Oxidation to Carboxylic Acid | Strong Oxidizing Agent (e.g., KMnO4) | 8-Methylquinoline-5-carboxylic acid |

Substituent Effects on the Quinoline (B57606) Ring System

The quinoline ring is a versatile platform for introducing a wide array of substituents, which can significantly influence the compound's electronic properties and biological activity.

Halogenation Reactions

The introduction of halogen atoms onto the quinoline ring can be achieved with high regioselectivity. For 8-substituted quinolines, electrophilic halogenation typically occurs at the C5 and C7 positions. An operationally simple and metal-free protocol for the C5-H halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source. beilstein-journals.org The bromination of 8-substituted quinolines has also been extensively studied, with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent leading to mono- or di-brominated products, depending on the stoichiometry. organic-chemistry.orgacs.org

Nitration Pathways

Nitration of the quinoline ring introduces a nitro group, a versatile functional group that can be further transformed. Studies on the nitration of 8-hydroxyquinoline (B1678124) have shown that treatment with dilute nitric acid can lead to the formation of 5,7-dinitro-8-hydroxyquinoline. acs.org This suggests that this compound would likely undergo nitration at the C7 position, and potentially at the C5 position if the hydroxymethyl group does not sterically hinder the reaction.

Alkylation and Arylation Strategies

Carbon-carbon bond formation on the quinoline nucleus can be achieved through various modern catalytic methods.

Alkylation: Rhodium(I)-catalyzed ortho-alkylation of quinolines with olefins has been developed, offering a direct method for C-H functionalization. nih.gov Another approach involves the Rh(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides. acs.org While these methods are specific to certain positions, they highlight the potential for direct alkylation of the quinoline ring.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura libretexts.orgscispace.com and Heck wikipedia.orgorganic-chemistry.org reactions, are powerful tools for introducing aryl and vinyl groups. These reactions would first require the halogenation of this compound, as described in section 3.3.1. The resulting halo-derivative can then be coupled with a variety of boronic acids (Suzuki) or alkenes (Heck) to generate a diverse library of arylated and vinylated compounds.

| Reaction | Reagents/Catalyst | Position of Functionalization | Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C5 or C7 (from halo-derivative) | 5- or 7-Aryl-(8-methylquinolin-5-yl)methanol |

| Heck Coupling | Alkene, Pd catalyst, Base | C5 or C7 (from halo-derivative) | 5- or 7-Vinyl-(8-methylquinolin-5-yl)methanol |

| Direct Alkylation | Olefin, Rh(I) catalyst | Ortho to Nitrogen | 2-Alkyl-(8-methylquinolin-5-yl)methanol |

Incorporation of Heterocyclic Moieties

The quinoline scaffold can be fused or appended with other heterocyclic rings to create novel chemical entities with potentially enhanced biological activities.

Triazoles: The synthesis of quinoline-coupled 1,2,3-triazoles can be achieved via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This would involve the conversion of the hydroxyl group of this compound to an azide (B81097), followed by reaction with a terminal alkyne. Alternatively, a halogenated derivative could be converted to an azide and then coupled. acs.org

Pyrazoles: Fused pyrazolo[4,3-c]quinolin-4(5H)-ones can be synthesized from appropriately functionalized quinoline precursors. For example, a 2-chloro-3-carbonitrilequinoline derivative can be elaborated through a series of steps including hydrolysis, N-alkylation, and condensation with hydrazine (B178648) hydrate (B1144303) to form the fused pyrazole (B372694) ring. iict.res.in This demonstrates a pathway for constructing complex heterocyclic systems starting from a functionalized quinoline.

Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering new lead compounds with improved properties by modifying the core molecular framework or replacing key functional groups.

Scaffold Hopping: This approach involves replacing the central molecular scaffold of a known active compound with a different, often structurally distinct, scaffold while aiming to retain or improve its biological activity. While specific scaffold hopping studies originating directly from this compound are not extensively documented in publicly available research, the principle can be illustrated by examining related quinoline and isoquinoline (B145761) derivatives. For instance, in the quest for novel tubulin inhibitors, scaffold hopping has been employed to move from a 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one lead compound to new scaffolds, demonstrating the potential of this strategy to generate structurally diverse and potent antitumor agents. nih.gov Similarly, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones have been identified as novel EGFR inhibitors through scaffold hopping from known inhibitor structures. nih.gov These examples highlight how the quinoline core of this compound could be replaced with other heterocyclic systems to explore new chemical space and identify compounds with different pharmacological profiles.

Bioisosteric Replacement: This strategy involves the substitution of a functional group within a molecule with another group that has similar physical and chemical properties, with the goal of enhancing the compound's activity, selectivity, or pharmacokinetic profile. benthamscience.com For the this compound scaffold, several bioisosteric replacements can be envisioned:

Replacement of the Methanol (B129727) Group: The primary alcohol of the methanol group can be replaced with other functional groups to alter its hydrogen bonding capacity, polarity, and reactivity. For example, replacing the hydroxyl group with an amine would introduce a basic center, while replacement with a thiol could alter its metal-chelating properties.

Alterations to the Methyl Group: The methyl group at the 8-position can be replaced with other small alkyl groups, halogens, or a trifluoromethyl group to fine-tune the lipophilicity and steric profile of the molecule.

A practical example of a strategy akin to bioisosteric replacement can be seen in the development of derivatives of the closely related 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as inhibitors of bromodomain-containing protein 4 (BRD4). researchgate.net In this case, the imidazolylmethyl moiety at the 5-position acts as a key pharmacophore, and its interaction with the target protein is critical for activity.

The following table summarizes potential bioisosteric replacements for the functional groups of this compound:

| Original Functional Group | Position | Potential Bioisosteric Replacements | Potential Impact |

| Methanol (-CH₂OH) | 5 | -CH₂NH₂, -CH₂SH, -COOH, -CONH₂ | Altered polarity, hydrogen bonding, and chemical reactivity |

| Methyl (-CH₃) | 8 | -Cl, -F, -CF₃, -NH₂ | Modified lipophilicity, steric bulk, and electronic properties |

| Quinoline Ring Nitrogen | 1 | Shift to other positions (isoquinoline scaffold) | Changes in dipole moment, basicity, and target binding |

| Quinoline Ring CH group | Various | Nitrogen atom (e.g., quinazoline, quinoxaline) | Altered electronic distribution and hydrogen bonding potential |

Impact of Structural Modifications on Molecular Interactions and Bioactivity

The synthesis of derivatives of the related 8-hydroxyquinoline scaffold provides insight into how modifications at the 5-position can influence biological activity. For example, the introduction of various substituents at this position has been shown to modulate the antimicrobial and anticancer properties of the resulting compounds. nih.gov The synthesis of 5-substituted aminomethyl-8-hydroxyquinoline derivatives, for instance, has been explored for their bactericidal activities.

In the context of designing specific inhibitors, such as for BRD4, the nature of the substituent at the 5-position of the quinoline ring is critical for achieving potent and selective inhibition. The rational design of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivatives highlights the importance of the heterocyclic group at this position for binding to the target protein. researchgate.net Modifications to this group, or its replacement with other moieties like morpholine, can significantly alter the binding affinity and inhibitory activity. researchgate.net

Furthermore, modifications to the 8-position can also play a significant role. In many quinoline-based compounds, the substituent at the 8-position, often a hydroxyl or methoxy (B1213986) group, is involved in crucial interactions with the biological target, such as chelation of metal ions or formation of hydrogen bonds.

The table below outlines the observed and potential impacts of structural modifications on the bioactivity of compounds derived from or related to the this compound scaffold.

| Modification Strategy | Specific Modification | Target/Activity Studied | Observed/Potential Impact | Reference |

| Derivatization | Introduction of imidazolylmethyl at C5 of 8-hydroxyquinoline | BRD4 Inhibition | Potent and selective inhibition | researchgate.net |

| Derivatization | Introduction of morpholinomethyl at C5 of 8-hydroxyquinoline | UGGT Inhibition | Inhibition of human UGGT isoforms | researchgate.net |

| Scaffold Hopping | Quinazolin-4-yl to other heterocyclic cores | Tubulin Inhibition | Discovery of new potent antitumor agents | nih.gov |

| Scaffold Hopping | Known EGFR inhibitors to 2-aryl-8-hydroxy-isoquinolin-1(2H)-one | EGFR Inhibition | Identification of novel EGFR inhibitors | nih.gov |

| Bioisosteric Replacement | Replacement of functional groups in various drug candidates | General Drug Properties | Attenuation of toxicity, enhancement of activity | benthamscience.com |

Biological Activities and Mechanistic Investigations of 8 Methylquinolin 5 Yl Methanol and Its Analogs

Anticancer Activity Research

Quinoline-based compounds are at the forefront of anticancer research due to their diverse mechanisms of action, which include inducing programmed cell death (apoptosis), halting the uncontrolled growth of cancer cells, and interfering with essential cellular processes like DNA replication and cell division. nih.govnih.gov

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. mdpi.com The ability of a compound to trigger this process is a key indicator of its anticancer potential. Quinoline (B57606) derivatives have been shown to induce apoptosis in various cancer cell lines through multiple signaling pathways. nih.govnih.gov

One of the primary mechanisms involves the activation of caspases, a family of proteases that execute the apoptotic process. For instance, studies on quinolone analogs have demonstrated the activation of caspase-8, -2, and -3. nih.gov Furthermore, some quinoline derivatives can modulate the Bcl-2 family of proteins, which are critical regulators of apoptosis. This includes the cleavage of Mcl-1 and the phosphorylation of Bcl-2 and Bcl-xL, tipping the balance towards cell death. nih.gov

The p53 tumor suppressor protein is another key player in apoptosis induction. nih.gov Research has shown that some quinoline-based compounds can elicit a DNA damage response via p53 activation in cancer cells. biorxiv.orgnih.gov For example, 8-hydroxyquinoline-coated graphene oxide has been found to significantly increase the expression of p53 and the pro-apoptotic protein Bax, while reducing the expression of the anti-apoptotic protein BCL2 in breast cancer cells. nih.gov This modulation of apoptosis-related genes highlights the potential of quinoline derivatives to selectively target and eliminate cancer cells.

Furthermore, some quinoline derivatives induce apoptosis by generating reactive oxygen species (ROS), which can cause cellular damage and trigger cell death pathways. mdpi.com The induction of oxidative stress, coupled with the loss of mitochondrial membrane potential, represents another avenue through which these compounds exert their anticancer effects. mdpi.com

| Compound/Analog | Cancer Cell Line(s) | Apoptotic Mechanism |

| 2-Phenyl-4-quinolone | Not specified | Mcl-1 cleavage, phosphorylation of Bcl-2 and Bcl-xL, activation of caspase-8, -2, and -3. nih.gov |

| 8-Hydroxyquinoline-coated GO | MCF-7 (Breast Cancer) | Increased expression of p53, p21, and Bax; reduced expression of BCL2. nih.gov |

| IND-2 | PC-3, DU-145 (Prostate Cancer) | Loss of mitochondrial membrane potential, increased expression of cleaved caspase-3, -7, and PARP, decreased expression of Bcl-2. mdpi.com |

| Tetrahydroquinolinone derivative (4a) | A549 (Lung Cancer) | Induction of apoptosis through both intrinsic and extrinsic pathways. nih.gov |

Inhibition of Cell Proliferation

A hallmark of cancer is uncontrolled cell proliferation. Many quinoline derivatives have demonstrated potent antiproliferative activity against a wide range of cancer cell lines. researchgate.netulakbim.gov.tr This inhibitory effect is often dose-dependent and can be attributed to various mechanisms that interfere with the cell cycle and essential cellular processes.

For example, the quindoline (B1213401) derivative SYUIQ-05 has been shown to inhibit cell proliferation by preferentially interacting with the c-myc promoter G-quadruplex. nih.gov The c-myc oncogene plays a crucial role in cell growth and proliferation, and targeting its regulatory elements presents a promising strategy for cancer therapy. nih.gov

Other quinoline derivatives, such as certain 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, have been found to inhibit cell proliferation by decreasing the incorporation of BrdU, an analog of thymidine, into DNA. nih.gov This indicates a direct interference with DNA synthesis, a critical step in cell division.

The antiproliferative activity of quinoline derivatives has been observed in various cancer types, including leukemia, breast cancer, prostate cancer, and colon cancer. researchgate.net For instance, a novel synthetic analog of 5,8-disubstituted quinazolines, LJK-11, has been shown to inhibit the growth of many different types of tumor cells. nih.gov

| Compound/Analog | Cancer Cell Line(s) | Key Findings on Proliferation Inhibition |

| SYUIQ-05 | Tumor cell lines | Preferential binding to c-myc promoter G-quadruplex. nih.gov |

| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one (5a) | HL-60 | Dose-dependently inhibited cell proliferation, decreased BrdU incorporation. nih.gov |

| Quinolinequinones (AQQ7) | Leukemia and breast cancer cell lines | Significant inhibition of proliferation. researchgate.net |

| LJK-11 | Various tumor cell lines | Growth inhibition. nih.gov |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast Cancer) | 82.9% reduction in cellular growth. nih.gov |

DNA Binding and Intercalation Studies

The interaction of small molecules with DNA is a well-established mechanism for anticancer drug action. Quinoline derivatives, with their planar aromatic ring systems, are well-suited for DNA intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. capes.gov.brnih.gov This binding can disrupt DNA replication and transcription, ultimately leading to cell death.

Studies have shown that quinoline derivatives can bind to DNA through non-covalent interactions. nih.gov The mode of binding can be influenced by the presence and nature of side chains attached to the quinoline scaffold. For instance, quinolinium and naphthalene (B1677914) derivatives often require a positively charged side chain to intercalate effectively. capes.gov.br

The binding affinity of these compounds to DNA can be quantified using various techniques, including NMR spectroscopy and UV titrations. capes.gov.br These studies have demonstrated that the intercalation of quinoline derivatives can lead to changes in the DNA structure, such as an increase in the DNA melting temperature, which is indicative of duplex stabilization. nih.gov

Furthermore, some quinoline-based compounds have been found to specifically intercalate into DNA at sites bound by enzymes, such as DNA methyltransferases, leading to the inhibition of these enzymes. biorxiv.org This highlights a dual mechanism of action where the compound not only physically obstructs DNA processes but also targets key enzymes involved in gene regulation.

| Compound Class/Derivative | Method of Study | Key Findings on DNA Binding/Intercalation |

| Naphthalene or quinoline systems | NMR spectroscopy, UV titrations | Intercalation requires a positively charged side chain; binding constants can be determined. capes.gov.br |

| Chloroquine (B1663885) | Optical tweezers, AFM, DNA melting, ITC | Intercalates into dsDNA, extending the duplex and increasing melting temperature. nih.gov |

| Quinoline-based analogs (e.g., compounds 9 and 11) | Structural studies | Intercalate into a DNA substrate bound by CamA (a DNA methyltransferase). biorxiv.org |

| Potent quinolone and quinoline derivatives | DNA interaction studies | Exhibited non-covalent mode of interaction with herring sperm DNA. nih.gov |

Modulation of DNA Synthesis

Inhibiting DNA synthesis is a direct way to halt the proliferation of rapidly dividing cancer cells. Quinolones, a class of compounds structurally related to quinolines, are well-known for their ability to inhibit DNA replication by targeting bacterial DNA gyrase and topoisomerase IV. researchgate.netyoutube.comwikipedia.org This mechanism involves the stabilization of a transient DNA-enzyme complex, leading to DNA fragmentation and cell death. youtube.com

While the primary targets in bacteria are well-defined, anticancer quinoline derivatives also interfere with DNA synthesis in cancer cells. This can occur through various mechanisms, including the direct inhibition of DNA polymerases or by causing DNA damage that halts the replication process. biorxiv.orgnih.gov For example, some quinoline-based analogs have demonstrated inhibitory activity against various DNA and RNA polymerases. biorxiv.org

The disruption of the normal helical structure of DNA by intercalating quinoline derivatives can also impede the progression of the replication fork, thereby inhibiting DNA synthesis. youtube.com Furthermore, the induction of DNA damage, as indicated by the phosphorylation of H2AX, can activate cell cycle checkpoints that arrest DNA synthesis to allow for repair, or trigger apoptosis if the damage is too severe. nih.gov

| Compound Class/Derivative | Mechanism of Action | Effect on DNA Synthesis |

| Quinolones (general) | Inhibition of DNA gyrase and topoisomerase IV. researchgate.netyoutube.comwikipedia.org | Inhibition of DNA replication, leading to DNA fragmentation. youtube.com |

| Quinoline-based analogs | Inhibition of DNA and RNA polymerases. biorxiv.org | Direct inhibition of DNA synthesis. biorxiv.org |

| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | Decreased BrdU incorporation. nih.gov | Inhibition of DNA synthesis. nih.gov |

| Metronidazole (related heterocyclic compound) | Disruption of DNA helical structure. youtube.com | Disruption of normal DNA synthesis. youtube.com |

Disruption of Tubulin Assembly

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. nih.gov Compounds that interfere with tubulin polymerization are effective anticancer agents because they can arrest cells in mitosis, leading to apoptosis. Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.netnih.govrsc.org

These compounds often bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. nih.govrsc.org This disruption of microtubule dynamics leads to the formation of irregular mitotic spindles and arrests the cell cycle in the G2/M phase. researchgate.netnih.govnih.gov

For example, a series of 2-aryl-trimethoxyquinoline analogues were designed and synthesized as tubulin inhibitors, with some compounds showing significant cytotoxic activity and inducing G2/M phase arrest and apoptosis. nih.gov Similarly, novel quinoline derivatives of combretastatin (B1194345) A-4 have been shown to be potent tubulin polymerization inhibitors, leading to G2/M phase arrest and apoptosis. researchgate.net Molecular docking studies have helped to visualize the potential binding modes of these quinoline derivatives within the colchicine-binding site of tubulin, guiding the design of more potent inhibitors. nih.govrsc.org

| Compound/Analog | Cancer Cell Line(s) | Key Findings on Tubulin Disruption |

| 2-Phenyl-4-quinolone | Not specified | Inhibits tubulin polymerization, leads to irregular mitotic spindles. nih.gov |

| 2-Aryl-trimethoxyquinoline analogues (e.g., 6e) | MCF-7, MCF-7/MX, A-2780, A-2780/RCIS | Inhibit tubulin polymerization, induce G2/M arrest and apoptosis. nih.gov |

| Quinoline derivatives of combretastatin A-4 (e.g., 12c) | MCF-7, HL-60, HCT-116, HeLa | Inhibit tubulin polymerization, cause G2/M phase arrest. researchgate.net |

| 5-Aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one (3c) | A549, HeLa, MCF-7 | Inhibits tubulin polymerization, arrests cell division. rsc.org |

| Quinoline sulfonamide derivative (D13) | HeLa | Inhibits tubulin polymerization. mdpi.com |

Inhibition of Protein Kinases and Other Molecular Targets

Protein kinases are a large family of enzymes that play crucial roles in cell signaling pathways regulating cell growth, proliferation, and survival. ekb.eg Aberrant kinase activity is a common feature of many cancers, making them attractive targets for anticancer drug development. Quinoline derivatives have been shown to inhibit various protein kinases, including tyrosine kinases and Aurora kinases. nih.govekb.eg

For example, certain 4-anilinoquinoline derivatives have been designed as inhibitors of Aurora kinases, which are key regulators of mitosis. ekb.eg The inhibition of these kinases can lead to defects in cell division and ultimately, cell death. Similarly, some quinoline derivatives have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and migration. ekb.eg

Beyond protein kinases, quinoline derivatives can target other important molecular players in cancer progression. These include topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription. nih.govmdpi.com Some quinoline-chalcone hybrids, for instance, act as topoisomerase inhibitors. nih.gov Additionally, quinoline derivatives can inhibit heat shock protein 90 (Hsp90) and histone deacetylases (HDACs), which are involved in protein folding and gene expression, respectively. nih.gov

The ability of quinoline derivatives to interact with a multitude of molecular targets underscores their potential as multi-target anticancer agents, which could offer advantages in overcoming drug resistance. nih.govrsc.org

| Compound Class/Derivative | Molecular Target(s) | Effect on Target |

| 4-Anilinoquinoline derivatives | Aurora Kinases | Inhibition. ekb.eg |

| 6,7-Disubstitued-4-(2-fluorophenoxy)quinoline derivatives | c-Met kinase | Inhibition. ekb.eg |

| Quinoline-chalcone hybrids | Topoisomerases I and II | Inhibition. nih.gov |

| IND-2 | Topoisomerase IIα | Inhibition of catalytic activity. mdpi.com |

| 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7) | Protein Kinase C, cAMP-dependent protein kinase | Inhibition. nih.govnih.gov |

| N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide (H-8) | cAMP- and cGMP-dependent protein kinases | Inhibition. nih.gov |

Antimicrobial Efficacy and Mode of Action

Analogs of (8-Methylquinolin-5-yl)methanol, particularly those based on the quinoline and 8-hydroxyquinoline (B1678124) scaffold, have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies on various quinoline derivatives have reported significant efficacy against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The potency of these compounds, often measured by the minimum inhibitory concentration (MIC), varies depending on the specific substitutions on the quinoline ring. For instance, certain quinoline-2-one derivatives have shown potent activity against MRSA and vancomycin-resistant Enterococcus (VRE), with MIC values as low as 0.75 μg/mL. nih.gov In some cases, the antibacterial effect of these synthetic quinoline derivatives has been found to be superior to standard antibiotics like Penicillin G. nih.gov The introduction of different functional groups to the quinoline structure is a key strategy in the development of new antibacterial agents with improved efficacy. nih.gov Some derivatives have also shown promising activity against Escherichia coli and Pseudomonas aeruginosa. semanticscholar.org

| Compound/Analog | Bacterium | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Quinoline-2-one derivative (6c) | MRSA | 0.75 | nih.gov |

| Quinoline-2-one derivative (6c) | VRE | 0.75 | nih.gov |

| Quinoline-2-one derivative (6c) | MRSE | 2.50 | nih.gov |

| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (5) | V. parahaemolyticus | 10⁻⁶ mg/mL | nih.gov |

| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (5) | S. aureus | 10⁻⁶ mg/mL | nih.gov |

| 1-methylquinolinium iodide derivative | MRSA | 0.75 - 6 | researchgate.net |

| 1-methylquinolinium iodide derivative | Vancomycin-resistant Enterococcus | 0.75 - 6 | researchgate.net |

| 1-methylquinolinium iodide derivative | NDM-1 E. coli | 0.75 - 6 | researchgate.net |

A significant mode of antibacterial action for some quinoline derivatives is the inhibition of the filamenting temperature-sensitive mutant Z (FtsZ) protein. nih.govresearchgate.net FtsZ is a crucial protein in bacterial cell division, homologous to eukaryotic tubulin, and is a key target for the development of new antibiotics. nih.gov Certain quinoline compounds have been found to inhibit the polymerization of FtsZ, thereby halting bacterial cell division and leading to cell death. researchgate.net

Research has confirmed that specific quinoline derivatives can effectively disrupt the GTPase activity and polymerization of FtsZ. researchgate.net This mechanism has been identified as a promising avenue for creating novel antibacterial agents, particularly those effective against multidrug-resistant bacteria. researchgate.net The discovery that quinoline-based molecules can target FtsZ provides a rational basis for the design of new drugs aimed at inhibiting bacterial cell division. nih.gov

Quinoline derivatives have been shown to exert their antibacterial effects through interaction with bacterial DNA. One of the primary mechanisms is the inhibition of type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for controlling the topology of DNA during replication, transcription, and recombination, making them excellent targets for antibacterial drugs. nih.gov

Molecular docking studies have revealed that novel quinoline derivatives can bind to the active sites of these enzymes, with some compounds showing strong binding affinity. In addition to enzyme inhibition, certain quinoline-based compounds have been found to intercalate into DNA. biorxiv.org This mode of action, where the compound inserts itself between the base pairs of the DNA helix, can disrupt DNA processes and lead to cellular damage. Some quinoline analogs have also been shown to inhibit other enzymes that act on DNA, such as DNA and RNA polymerases. biorxiv.org

The quinoline scaffold, particularly 8-hydroxyquinoline and its derivatives, is well-known for its potent antifungal activity against a range of pathogenic fungi. These compounds have been shown to be effective against various species of Candida, Aspergillus, and dermatophytes like Trichophyton.

The antifungal efficacy is influenced by the specific substitutions on the quinoline ring, with some derivatives showing activity comparable or even superior to the standard antifungal drug fluconazole. For instance, 8-hydroxyquinoline derivatives have demonstrated significant anti-Candida and antidermatophyte activity, with MIC values in the low microgram per milliliter range. The mechanism of action is thought to involve the inhibition of fungal DNA and RNA synthesis.

| Compound/Analog | Fungus | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (8) | Candida spp. | Comparable to Fluconazole | |

| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (9) | Candida spp. | Comparable to Fluconazole | |

| Clioquinol (B1669181) | Candida spp. | 0.031-2 | |

| Clioquinol | Dermatophytes | 0.031-2 | |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | 1-512 | |

| 8-hydroxy-5-quinolinesulfonic acid | Dermatophytes | 1-512 | |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2-1024 | |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Dermatophytes | 2-1024 | |

| 8-hydroxyquinoline-5-(N-4-chlorophenyl)sulphonamide (PH 151) | Yeasts and filamentous fungi | Increased antifungal properties |

Antimalarial Studies

Quinoline-based compounds have a long history as antimalarial agents, with quinine (B1679958) being the archetypal drug. Modern research continues to explore quinoline derivatives, including quinoline methanols and 8-aminoquinolines, for their efficacy against Plasmodium falciparum, the deadliest malaria parasite. These compounds are particularly important in the face of growing resistance to existing antimalarial drugs.

Studies on novel 5-aryl-8-aminoquinoline derivatives have shown that they can be more potent than primaquine (B1584692) against P. falciparum growth and are more active against chloroquine-resistant strains. The structure-activity relationship is a key area of investigation, with findings indicating that analogs with electron-donating groups often exhibit better activity. Hybrid molecules, combining the quinoline scaffold with other active moieties, are also being developed as a strategy to enhance antimalarial activity and reduce side effects.

| Compound/Analog | Parasite | Activity (IC50) | Reference |

|---|---|---|---|

| 5-Aryl-8-aminoquinoline derivatives | P. falciparum (chloroquine-resistant) | More potent than primaquine | |

| Quinoline methanol (B129727) analogs (4b,g,i and 12) | P. falciparum | 0.014-5.87 μg/mL | |

| MEFAS (artesunate-mefloquine hybrid) | P. falciparum (CQS 3D7) | 0.001 μM | |

| MEFAS (artesunate-mefloquine hybrid) | P. falciparum (CQR W2) | 0.001 μM | |

| 2,8-bis-(trifluoromethyl)quinoline derivative (129) | P. falciparum | 0.083 μM |

Antiviral Investigations

The quinoline scaffold, a core component of this compound, is a well-established pharmacophore in the development of antiviral agents. nih.gov While direct antiviral studies on this compound are not extensively documented in publicly available research, the activities of its analogs provide significant insights into its potential. Investigations into quinoline derivatives have revealed a broad spectrum of antiviral activities against various human viruses.

Notably, certain quinoline analogs have been identified as potent inhibitors of enterovirus D68 (EV-D68), which is associated with respiratory illness and acute flaccid myelitis. nih.gov Mechanistic studies suggest that these compounds function by targeting the viral capsid protein VP1, a crucial component for viral entry and uncoating. nih.gov The binding of these quinoline derivatives to a hydrophobic pocket within VP1 is thought to stabilize the capsid, thereby preventing the release of the viral genome into the host cell. nih.gov

Furthermore, the quinoline framework is central to several antimalarial drugs, such as chloroquine and mefloquine (B1676156), which have been repurposed and investigated for their antiviral properties. nih.govmalariaworld.org A study evaluating a series of antimalarial quinoline analogues demonstrated broad-spectrum activity against several coronaviruses, including SARS-CoV-1 and SARS-CoV-2. malariaworld.org Chloroquine and hydroxychloroquine (B89500) were found to be the most potent in this series, with their mechanism of action believed to involve the interference with viral entry at a post-attachment stage. malariaworld.org Other analogs like amodiaquine (B18356) and ferroquine (B607439) also exhibited significant anti-coronavirus activity. malariaworld.org

Research has also extended to the Respiratory Syncytial Virus (RSV), with certain quinoline derivatives showing promise. For instance, 1-amino-3-[[2-(4-phenyl-1-piperidyl)-4-quinolyl]amino]propan-2-ol was identified as a potent hit against RSV. nih.gov The antiviral activity of these compounds is often dependent on the specific substitutions on the quinoline ring system, highlighting the importance of the scaffold in drug design. nih.gov

Table 1: Antiviral Activity of Selected Quinoline Analogs

| Compound/Analog | Target Virus | Mechanism of Action/Key Findings | Reference |

|---|---|---|---|

| Quinoline Analog 19 | Enterovirus D68 (EV-D68) | Inhibits viral replication by interacting with the VP1 capsid protein. | nih.gov |

| Chloroquine | Coronaviruses (HCoV-229E, SARS-CoV-1, SARS-CoV-2) | Interferes with viral entry at a post-attachment stage. | malariaworld.org |

| Hydroxychloroquine | Coronaviruses (SARS-CoV-2) | Inhibits SARS-CoV-2 replication, possibly by affecting the autophagy pathway. | malariaworld.org |

| Mefloquine | Zika Virus (ZIKV) | Reduces ZIKV RNA production. | nih.gov |

| 1-amino-3-[[2-(4-phenyl-1-piperidyl)-4-quinolyl]amino]propan-2-ol | Respiratory Syncytial Virus (RSV) | Potent anti-RSV activity identified through cytopathic effect assay. | nih.gov |

Anti-inflammatory Pathways

Quinoline derivatives, including analogs of this compound, have emerged as significant candidates in the search for new anti-inflammatory agents. nih.govresearchgate.net Their mechanism of action often involves the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators. The anti-inflammatory potential of the quinoline scaffold is largely influenced by the nature and position of substituents on the ring system. nih.govingentaconnect.com

Research has shown that quinoline-based molecules can target several critical enzymes and receptors involved in the inflammatory cascade, such as Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE). nih.govingentaconnect.com For example, some quinoline derivatives bearing a carboxylic acid moiety have demonstrated COX inhibition, while those with a carboxamide group have shown antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and inflammation. nih.govingentaconnect.com

In cellular models, certain quinoline derivatives have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. epa.govresearchgate.net For instance, the compound 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene significantly inhibited the LPS-induced production of TNF-α and IL-6 in a dose-dependent manner. epa.gov Similarly, other studies have reported that specific 2-substituted 3-arylquinoline derivatives can decrease the secretion of these same cytokines. researchgate.net The inhibition of nitric oxide (NO) production, a key inflammatory mediator, has also been observed with some arylquinoline analogs. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound/Derivative | Target/Pathway | Key Findings | Reference |

|---|---|---|---|

| Quinoline-based thiazolidinone hybrids | Cytokine Modulation | Modulate cytokines involved in the inflammatory cascade. | researchgate.net |

| 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d) | TNF-α, IL-6 | Significantly inhibited LPS-induced production of TNF-α and IL-6 in RAW264.7 macrophages. | epa.gov |

| 2-(4-Fluoro-benzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline | TNF-α, IL-6 | Decreases the secretion of pro-inflammatory cytokines in LPS-activated macrophages. | researchgate.net |

| Arylquinoline analogue with methoxy (B1213986) group | Nitric Oxide (NO) | Exhibited inhibitory activity on NO production at a concentration of 6.70 μM. | researchgate.net |

| Quinoline-O-carbamate derivative (3f) | IL-6, IL-1β, NO | Displayed good anti-inflammatory properties by decreasing the production of IL-6, IL-1β, and NO. | nih.gov |

Neuroprotective and Central Nervous System Activities (e.g., Alzheimer's Disease)

The quinoline core structure is a promising scaffold for the development of therapeutic agents targeting neurodegenerative disorders, particularly Alzheimer's disease (AD). researchgate.net The multifaceted nature of AD pathology has led to the design of multi-target-directed ligands (MTDLs), and quinoline derivatives have shown potential in this area by interacting with several key pathological targets. nih.govrsc.org

One major therapeutic strategy for AD is the inhibition of cholinesterases (ChE), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase acetylcholine (B1216132) levels in the brain. Certain quinoline-O-carbamate hybrids have been developed as dual inhibitors of both AChE and BuChE. nih.gov Molecular modeling studies suggest that the quinoline fragment can bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions. nih.govresearchgate.net

Another avenue of investigation involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cGMP. The nitric oxide/cGMP pathway is crucial for learning and memory, and PDE5 inhibitors are considered promising for AD treatment. nih.gov A series of quinoline derivatives have been synthesized that selectively inhibit PDE5, with some compounds demonstrating the ability to cross the blood-brain barrier and rescue synaptic and memory defects in mouse models of AD. nih.gov

Furthermore, some quinoline derivatives exhibit neuroprotective effects through other mechanisms. For example, N,N-bis-(8-hydroxyquinoline-5-yl methyl)-benzyl substituted amines have shown protective effects in a model of oxidative stress-induced nerve cell death. nih.gov These compounds act partially as PPARγ agonists and help maintain glutathione (B108866) (GSH) levels, suggesting indirect antioxidant effects. nih.gov The metal chelation properties of 8-hydroxyquinoline derivatives like clioquinol and PBT2 have also been investigated for their neuroprotective potential in AD. nih.govresearchgate.net

Table 3: Neuroprotective and CNS Activities of Selected Quinoline Derivatives

| Compound/Derivative | Target/Mechanism | Relevance to CNS/Alzheimer's Disease | Reference |

|---|---|---|---|

| Quinoline-O-carbamate derivative (3f) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Reversible dual inhibitor of eeAChE/eqBuChE with IC50 values of 1.3 µM and 0.81 µM, respectively. | nih.gov |

| Quinoline derivative (7a) | Phosphodiesterase 5 (PDE5) | Potent and selective PDE5 inhibitor (IC50 of 0.27 nM) that crosses the blood-brain barrier and rescues memory defects in an AD mouse model. | nih.gov |

| N,N-bis-(8-hydroxyquinoline-5-yl methyl)-benzyl substituted amines (HQNBA) | PPARγ agonism, maintenance of GSH levels | Protect against oxidative stress-induced nerve cell death. | nih.gov |

| Clioquinol and PBT2 (8-hydroxyquinoline derivatives) | Metal chelation | Investigated for neuroprotective effects in AD and have entered clinical trials. | nih.govresearchgate.net |

| Quinoline–sulfonamide hybrids | Monoamine oxidases (MAO-A, MAO-B), Cholinesterases (AChE, BChE) | Designed as multi-target-directed ligands for AD, showing potent inhibition of these key enzymes. | rsc.org |

Immunomodulatory Effects

The immunomodulatory properties of quinoline-based compounds represent a growing area of research. While distinct from direct anti-inflammatory action, immunomodulation involves the alteration of the immune system's response. Certain analogs of this compound have demonstrated the ability to modulate specific components of the immune system, suggesting their potential in treating immune-related disorders.

One notable example is the investigation of 3-substituted amide quinolin-2(1H)-one derivatives. acs.org These compounds have been identified as potential immunomodulators. In one study, a library of 3,5-dicarboxamide-quinoline-2(1H)-one derivatives was synthesized and evaluated for their ability to inhibit the release of interleukin-1β (IL-1β) from differentiated THP-1 cells, a human monocytic cell line often used to study immune responses. acs.org Several of these compounds were found to reduce the secretion of IL-1β by approximately 50% at a concentration of 10 μM, indicating a significant modulatory effect on this key pro-inflammatory cytokine. acs.org

The modulation of cytokine production is a recurring theme in the immunomodulatory activity of quinoline derivatives. As mentioned in the anti-inflammatory section, compounds that decrease the secretion of TNF-α and IL-6 in activated macrophages also exhibit immunomodulatory effects, as these cytokines are pivotal in orchestrating immune responses. researchgate.net For instance, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, a quinoline derivative, has been investigated for its effects in mitigating methotrexate-induced inflammation, which involves immunosuppressive and anti-inflammatory actions. nih.gov

These findings suggest that the quinoline scaffold can be chemically modified to create compounds that either suppress or enhance specific immune functions, opening up therapeutic possibilities for a range of conditions from autoimmune diseases to immunotherapy for cancer.

Table 4: Immunomodulatory Effects of Selected Quinoline Analogs

| Compound/Derivative Class | Cellular/Molecular Target | Observed Immunomodulatory Effect | Reference |

|---|---|---|---|

| 3,5-dicarboxamide-quinoline-2(1H)-one derivatives | Differentiated THP-1 cells | Inhibition of IL-1β release by about 50% at 10 μM concentration. | acs.org |

| 2-substituted 3-arylquinoline derivatives | LPS-activated macrophages | Reduction of pro-inflammatory cytokines TNF-α and IL-6. | researchgate.net |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Methotrexate-induced inflammation model | Investigated for anti-inflammatory and immunosuppressive properties. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activities of quinoline derivatives, including those related to this compound, are profoundly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds to enhance potency and selectivity for various therapeutic targets. collaborativedrug.com

For anti-inflammatory activity , SAR studies have revealed that the type and placement of substituents on the quinoline ring are determinative. nih.gov For example, quinolines with a carboxamide moiety tend to show TRPV1 antagonism, whereas those with a carboxylic acid are associated with COX inhibition. nih.govingentaconnect.com The presence of an aniline (B41778) group at the C-4 position, an aryl group at C-8, and an oxazole (B20620) ring at C-5 has been linked to PDE4 inhibition. nih.govingentaconnect.com

In the context of antiviral effects , particularly against EV-D68, the substituent at the 6-position of the quinoline core plays a critical role in the SAR. nih.gov The introduction of a 1,2,4-oxadiazole (B8745197) substituent was found to be essential for the molecule to bind effectively to the hydrophobic pocket of the VP1 capsid protein, thereby enhancing antiviral potency. nih.gov

For neuroprotective agents targeting Alzheimer's disease, SAR studies have guided the development of potent PDE10A inhibitors. Starting from a lead quinoline compound, replacing a pyridine (B92270) ring with an N-methyl pyridone ring drastically reduced undesirable CYP3A4 inhibition while maintaining high PDE10A inhibitory activity. nih.gov Further optimization of this quinoline analog led to a compound with good brain penetration and efficacy in animal models of cognitive impairment. nih.gov

Similarly, SAR studies of quinoline derivatives for antiprion and antimalarial activity have shown remarkable overlap, particularly for sulfonamide quinoline derivatives. nih.gov This suggests that these compounds may act on similar molecular targets in both prions and malaria parasites. The specific substitutions on the quinoline ring system dictate the potency of these compounds, with the most active molecule against prions having a half-effective concentration (EC50) in the nanomolar range. nih.gov

These examples underscore the principle that minor structural modifications to the quinoline scaffold can lead to significant changes in biological activity, target specificity, and pharmacokinetic properties. This knowledge is instrumental in the rational design of new and more effective quinoline-based therapeutic agents. researchgate.netresearchgate.net

Table 5: Summary of Key Structure-Activity Relationships for Quinoline Derivatives

| Biological Activity | Key Structural Features/Modifications | Impact on Activity | Reference |

|---|---|---|---|

| Anti-inflammatory | Carboxamide vs. Carboxylic acid moiety | TRPV1 antagonism vs. COX inhibition | nih.govingentaconnect.com |

| Antiviral (EV-D68) | 1,2,4-Oxadiazole substituent | Essential for binding to VP1 and enhancing antiviral potency. | nih.gov |

| Neuroprotection (PDE10A inhibition) | Replacement of pyridine with N-methyl pyridone | Reduced CYP3A4 inhibition while maintaining potent PDE10A activity. | nih.gov |

| Antiprion/Antimalarial | Sulfonamide derivatives | Similar SAR for both activities, suggesting overlapping molecular targets. | nih.gov |

Table of Mentioned Compounds

Computational Chemistry and Advanced Spectroscopic Characterization

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein receptor at the atomic level.

While specific molecular docking studies for (8-Methylquinolin-5-yl)methanol are not extensively published, the quinoline (B57606) scaffold is a well-recognized pharmacophore in numerous clinically approved drugs. Docking studies on structurally similar quinoline derivatives provide valuable insights into the potential binding modes of this compound. For instance, studies on other quinoline compounds often reveal key interactions such as hydrogen bonding, and hydrophobic and π-π stacking interactions with receptor active sites. semanticscholar.orgnih.govresearchgate.net

A molecular docking study on the analogous compound, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, against SARS-CoV-2 receptors highlights the types of interactions the quinoline core can participate in. researchgate.net In such studies, software like AutoDock Vina is commonly employed to calculate the binding affinity (measured in kcal/mol) and predict the binding pose of the ligand within the receptor's active site. semanticscholar.orgresearchgate.net The process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), by removing water molecules and adding hydrogen atoms. The ligand structure is optimized for its lowest energy conformation. A grid box is then defined around the active site of the receptor, and the docking algorithm explores various ligand conformations and orientations within this box to find the most favorable binding mode. semanticscholar.org For this compound, the hydroxyl group and the nitrogen atom of the quinoline ring would be expected to act as key hydrogen bond donors and acceptors, respectively, while the aromatic quinoline ring system could engage in significant π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in a receptor's binding pocket. nih.gov

Table 1: Key Interaction Types in Ligand-Receptor Docking

| Interaction Type | Potential Participating Groups on this compound |

|---|---|

| Hydrogen Bonding | Hydroxymethyl group (-CH₂OH), Quinoline Nitrogen |

| π-π Stacking | Quinoline aromatic rings |

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, providing information that is often complementary to experimental data.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. Calculations performed on analogous quinoline derivatives, such as 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol using the B3LYP/6-311++G(d,p) level of theory, offer insights into electronic properties. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net These calculations can also determine global reactivity descriptors such as electrophilicity and nucleophilicity, which are vital for predicting how the molecule might interact with biological targets. For this compound, the quinoline ring is an electron-withdrawing system, which influences the electron density distribution across the molecule, a key factor in its reactivity and interaction profile.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor binding site. nih.govrsc.org

For this compound, the primary source of conformational flexibility is the rotation around the C5-C(methanol) bond. Computational methods, such as molecular mechanics (MM) or DFT, can be used to perform a systematic search of the conformational space to identify low-energy conformers. nih.govresearchgate.net By calculating the potential energy as a function of the torsion angle of the hydroxymethyl group, a potential energy surface can be generated, revealing the most stable conformations. These studies are essential for understanding the molecule's shape and flexibility, which are prerequisites for rational drug design and interpreting structure-activity relationships. rsc.org

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound is not publicly available, data from closely related compounds provide a template for understanding its likely solid-state structure.

For example, the crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol (CSD Refcode: XOPCAK) was determined to be monoclinic with the space group P2₁/c. nih.gov In this related structure, the molecules are linked by intermolecular O-H···O hydrogen bonds, forming chains. nih.gov Additionally, the crystal packing is stabilized by C-H···π interactions and π-π stacking interactions between the quinoline rings of adjacent molecules, with a centroid-centroid distance of 3.661 Å. nih.gov Similarly, a single-crystal X-ray diffraction study of 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol also revealed a monoclinic crystal system (P2₁/c) with significant intra- and intermolecular hydrogen bonding. researchgate.net

Based on these analogs, one can anticipate that the crystal structure of this compound would likely feature prominent hydrogen bonding involving the hydroxymethyl group and the quinoline nitrogen, as well as π-π stacking of the aromatic rings, which are common motifs in the crystal engineering of quinoline-based structures.

Table 2: Crystallographic Data for the Analogous Compound (2-Chloro-8-methylquinolin-3-yl)methanol nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.963 (2) |

| b (Å) | 4.632 (1) |

| c (Å) | 14.469 (2) |

| β (°) | 103.612 (1) |

| Volume (ų) | 974.7 (3) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values are based on analogous compounds and general substituent effects)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 8.8 - 9.0 | 150 - 152 |

| H3 | 7.3 - 7.5 | 121 - 123 |

| H4 | 8.0 - 8.2 | 134 - 136 |

| H6 | 7.5 - 7.7 | 128 - 130 |

| H7 | 7.4 - 7.6 | 126 - 128 |

| 8-CH₃ | 2.7 - 2.9 (s) | 17 - 19 |

| 5-CH₂OH | 4.8 - 5.0 (s or d) | 60 - 65 |

| 5-CH₂OH | Variable (s) | - |

| C4a | - | 127 - 129 |

| C5 | - | 135 - 138 |

| C8 | - | 137 - 139 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For this compound (C₁₁H₁₁NO), the expected exact mass is approximately 173.08 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 173. The fragmentation of this ion would likely proceed through several characteristic pathways. A common fragmentation for benzyl (B1604629) alcohols is the loss of the hydroxyl radical (•OH) to form a stable benzylic-type cation. Another likely fragmentation is the loss of the entire hydroxymethyl group (•CH₂OH), leading to an ion at m/z 142. Further fragmentation of the quinoline ring system would also produce a series of characteristic smaller ions. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its major fragments with high accuracy. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its molecular structure. The most prominent of these would be the O-H stretching vibration from the methanol (B129727) group, which typically appears as a broad band in the region of 3400-3200 cm⁻¹. The presence of the quinoline ring system would be indicated by a series of bands. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The C=N stretching vibration within the quinoline ring is expected to appear around 1610-1570 cm⁻¹. Furthermore, C=C stretching vibrations of the aromatic rings will produce signals in the 1600-1450 cm⁻¹ range. The C-H bending vibrations of the methyl group would also be present.

A summary of the expected characteristic IR absorption bands for this compound is presented in Table 1.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3400 - 3200 (broad) | Methanol (-CH₂OH) |

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring |

| Aliphatic C-H Stretch | 2960 - 2850 | Methyl Group (-CH₃) & Methylene (B1212753) (-CH₂OH) |

| C=N Stretch | 1610 - 1570 | Quinoline Ring |

| Aromatic C=C Stretch | 1600 - 1450 | Quinoline Ring |

| C-O Stretch | 1260 - 1000 | Methanol (-CH₂OH) |

Table 1: Predicted Infrared (IR) Spectroscopy data for this compound based on analogous compounds.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic systems like quinoline, these transitions are typically of the π → π* and n → π* type.

The UV-Vis spectrum of 8-hydroxyquinoline (B1678124) derivatives generally displays two main absorption bands. researchgate.net These correspond to the π → π* and n → π* electronic transitions within the quinoline ring. researchgate.net The π → π* transitions are usually more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atom, are less intense and appear at longer wavelengths.

For this compound, the UV-Vis spectrum, when measured in a solvent like methanol or dimethyl sulfoxide (B87167) (DMSO), is expected to show characteristic absorption maxima (λmax). Based on data from related methyl-substituted 8-hydroxyquinoline complexes, the absorption bands for the quinoline chromophore are anticipated in the UV region. For instance, vanadium(IV) complexes of dimethyl-substituted 8-hydroxyquinolines exhibit absorption maxima in the range of 268-398 nm. mdpi.com The presence of the methyl and methanol substituents on the quinoline ring will influence the precise wavelengths of these transitions. The auxochromic effect of the hydroxyl group and the hyperchromic and bathochromic shifts induced by the methyl group are expected to modify the absorption profile compared to the parent quinoline molecule.

The expected electronic transitions for this compound are summarized in Table 2.

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250 - 350 | Quinoline Ring |

| n → π | 300 - 400 | Quinoline Ring (N atom) |

Table 2: Predicted UV-Vis Spectroscopy data for this compound based on analogous compounds. researchgate.netmdpi.com

No Specific Research Found on the Coordination Chemistry of this compound

The investigation sought to provide a detailed article covering the ligand's chelation modes, the synthesis and characterization of its metal complexes, and their biological activities, as per the requested outline. However, the search did not yield any publications that specifically address these aspects for this compound.

The provided outline is a standard framework for discussing the coordination chemistry of a given ligand. It is a logical and thorough approach to exploring how a molecule like this compound would theoretically interact with metal ions. The structure of this compound, featuring a quinoline nitrogen and a hydroxyl group, suggests it has the potential to act as a chelating ligand, similar to the well-studied 8-hydroxyquinoline and its numerous derivatives.

It is plausible that research on this specific compound exists but has not been published in the indexed scientific literature available through public search engines. Alternatively, the coordination chemistry of this particular derivative may not have been a focus of research to date.

Therefore, it is not possible to generate the requested scientifically accurate article focusing solely on this compound without fabricating data, which would be misleading and scientifically unsound. Further research would be required to be undertaken in a laboratory setting to determine the properties and behaviors requested in the article outline.

Coordination Chemistry of 8 Methylquinolin 5 Yl Methanol and Its Metal Complexes

Biological Activities of Metal Complexes

Antioxidant and Superoxide (B77818) Dismutase Mimetic Activity

The coordination of metal ions with ligands derived from quinoline (B57606) structures, such as (8-Methylquinolin-5-yl)methanol, can lead to complexes with significant biological activities. While direct studies on the antioxidant and superoxide dismutase (SOD) mimetic activity of this compound complexes are not extensively detailed in the provided information, the broader class of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) derivatives provides a strong basis for inferring their potential.

Reactive oxygen species (ROS) are produced during normal metabolic processes and their overproduction can lead to oxidative stress, a condition implicated in numerous diseases including cancer and neurodegenerative disorders. researchgate.net Antioxidants are substances that can mitigate the damaging effects of these free radicals. researchgate.net Superoxide dismutase is a crucial endogenous enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide, playing a first-line defense role against oxidative stress. nih.gov

Synthetic compounds that mimic the function of SOD are of great interest in therapeutic applications. The efficacy of these mimics is often related to their ability to cycle between different oxidation states, a property influenced by the coordinated metal ion and the ligand scaffold. For instance, metal complexes of L-2(2-pyridyl)-1-pyrroline-5-carboxylic acid (pyrimine) have demonstrated SOD mimetic activities, with the Cu²⁺ complex showing particularly high activity. nih.gov These pyrimine-metal complexes, including those with Cu⁺, Fe²⁺, and Mn²⁺, exhibited notable SOD mimetic capabilities. nih.gov

Furthermore, theoretical studies on 8-hydroxyquinoline derivatives have shown that their antioxidant properties can be rationalized through mechanisms like hydrogen atom transfer (HAT) and single proton loss-electron transfer (SPLET), with the latter being more favored in polar solvents like methanol (B129727). researchgate.net The antioxidant capacity is influenced by the substituents on the quinoline ring. researchgate.net Similarly, 8-aminoquinoline-based metal complexes have shown neuroprotective effects by maintaining antioxidant defense and preventing mitochondrial dysfunction. elsevierpure.com

Given that this compound belongs to the quinoline family, its metal complexes are anticipated to exhibit similar antioxidant and SOD mimetic activities. The presence of the hydroxymethyl group at the 5-position and the methyl group at the 8-position can influence the electronic properties and steric environment of the metal center, thereby modulating the redox potential and the biological activity of the resulting complexes.

Anticancer Potential of Metallodrugs

The development of metal-based drugs, or metallodrugs, is a burgeoning area of research in cancer therapy. 8-Hydroxyquinoline and its derivatives have been extensively investigated for their anticancer properties. nih.gov These compounds can act as bidentate ligands, coordinating with metal ions through their nitrogen and oxygen donor atoms to form stable complexes. nih.gov These metal complexes often exhibit enhanced biological activity and lower toxicity compared to the free ligands or traditional platinum-based drugs like cisplatin. nih.gov

The anticancer activity of 8-hydroxyquinoline derivatives is often linked to their ability to chelate and transport metal ions into cells, thereby disrupting cellular processes. nih.gov For example, copper complexes of 8-hydroxyquinoline hydrazones have shown higher anticancer activity than the corresponding free ligands, with some being more active than cisplatin. nih.gov These complexes can induce the generation of reactive oxygen species and cause double-strand breaks in the DNA of cancer cells, ultimately leading to apoptosis. nih.gov

The structural features of the quinoline ligand play a crucial role in the anticancer efficacy of the metal complex. The introduction of different substituents can modulate the lipophilicity, metal-binding affinity, and ultimately the biological activity of the compound. While specific studies on the anticancer potential of this compound complexes are not detailed in the provided results, the foundational knowledge of 8-hydroxyquinoline-based metallodrugs suggests a promising avenue for research. The methyl and hydroxymethyl groups on the quinoline ring of this compound could influence its solubility, cell permeability, and interaction with biological targets, potentially leading to effective anticancer agents.

Catalytic Applications of Coordination Compounds

Coordination compounds derived from quinoline-based ligands have demonstrated significant utility as catalysts in a variety of organic transformations. The versatility of the quinoline scaffold allows for fine-tuning of the electronic and steric properties of the catalyst, leading to high efficiency and selectivity.

Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Coordination complexes of 8-methylquinoline (B175542) have been shown to be excellent homogeneous catalysts. For example, cyclopalladated, phosphine-free complexes based on 8-methylquinoline are highly stable and efficient catalysts for Heck vinylation reactions, which are crucial for forming carbon-carbon bonds. researchgate.net These catalysts are noted for their air and moisture stability. researchgate.net Rhodium-based catalysts have also been extensively used for the C-H bond activation and functionalization of 8-methylquinolines. researchgate.net A reusable homogeneous catalytic system employing a Ru-PNN pincer complex has been developed for the production of hydrogen from methanol and water at relatively low temperatures. capes.gov.br

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. While the search results primarily focus on the homogeneous applications of 8-methylquinoline complexes, the broader field of heterogeneous catalysis for reactions like methanol synthesis from CO₂ hydrogenation is well-established, often utilizing catalysts based on copper, zinc oxide, and alumina. researchgate.net The principles of ligand design and metal coordination from homogeneous systems can often be translated to the development of novel heterogeneous catalysts, for instance, by immobilizing the coordination complexes on solid supports.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques (e.g., TLC, HPLC, GC)

Chromatography is a fundamental tool for separating and analyzing (8-Methylquinolin-5-yl)methanol. The selection of a specific chromatographic technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.

Thin-Layer Chromatography (TLC): TLC is often employed as a rapid, qualitative method to monitor the progress of chemical reactions during the synthesis of this compound. It can efficiently separate the target compound from starting materials, by-products, and other impurities. A typical TLC analysis involves spotting the sample on a silica (B1680970) gel plate and developing it with a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and methanol (B129727). researchgate.net Visualization of the separated spots is commonly achieved under UV light (254 nm or 365 nm), where the quinoline (B57606) ring's aromatic system allows for detection. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the quantification and purification of this compound. bldpharm.com Given its polarity and non-volatile nature, reverse-phase HPLC (RP-HPLC) is the most appropriate method. A C18 column is typically used, with a mobile phase consisting of an organic solvent like methanol or acetonitrile (B52724), an aqueous component (water), and an acid modifier such as phosphoric acid or formic acid to ensure sharp peak shapes. sielc.comsigmaaldrich.com For a structurally related compound, 7-Chloro-5-methylquinolin-8-ol, a successful separation was achieved using an acetonitrile and water mobile phase. sielc.com This suggests a similar approach would be effective for this compound. Detection is typically performed using a UV detector set to a wavelength where the quinoline chromophore absorbs strongly.

Gas Chromatography (GC): GC can be utilized for the analysis of this compound, particularly if derivatization is performed to increase its volatility. However, given its thermal lability and the presence of a polar hydroxyl group, HPLC is generally preferred. For isomers like Pyroquilon (C11H11NO), GC data is available, indicating the viability of this technique for this class of compounds, likely involving a high-temperature capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. nist.gov

Table 1: Overview of Chromatographic Techniques for this compound

| Technique | Typical Application | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|---|

| TLC | Reaction monitoring, Purity check | Silica Gel Plate | Ethyl Acetate/Methanol | UV Light (254/365 nm) |

| HPLC | Quantification, Purification | C18 Reverse-Phase | Acetonitrile/Water/Acid | UV-Vis, MS |

| GC | Volatility-dependent analysis | Capillary Column (e.g., DB-5) | Helium, Hydrogen | FID, MS |

Immunoassays for Trace Analysis (e.g., ELISA, TRFIA)

For detecting trace amounts of this compound, particularly in complex biological or environmental samples, immunoassay techniques offer exceptional sensitivity and specificity.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a powerful platform for the quantification of small molecules. nih.govacs.orgnih.gov Although a specific ELISA kit for this compound is not commercially available, a competitive ELISA could be developed. This would involve producing a monoclonal or polyclonal antibody that specifically recognizes the molecule. In a competitive format, the sample containing this compound would compete with a known amount of enzyme-labeled conjugate for binding to a limited number of antibody-coated wells. The resulting signal is inversely proportional to the concentration of the compound in the sample. This technique has been successfully applied to other quinoline-related structures, such as kynurenic and quinolinic acids, demonstrating its feasibility. immusmol.com

Time-Resolved Fluoroimmunoassay (TRFIA): TRFIA represents an advancement over conventional ELISA, offering significantly enhanced sensitivity by minimizing background fluorescence. frontiersin.orgnih.gov This method uses lanthanide chelates (e.g., Europium, Samarium) as labels. sciopen.com These labels have a long fluorescence lifetime, allowing for a delay between excitation and emission detection, which eliminates short-lived background noise from the sample matrix. frontiersin.orgnih.gov The development of a TRFIA for this compound would follow a similar path to ELISA, requiring a specific antibody. This highly sensitive technique is ideal for applications demanding the detection of pico- or femtomolar concentrations of the analyte. science.govcreative-biolabs.com

Table 2: Comparison of Immunoassay Techniques for Trace Analysis

| Technique | Principle | Label | Key Advantage |

|---|---|---|---|

| ELISA | Competitive binding | Enzyme (e.g., HRP) | High throughput, cost-effective |

| TRFIA | Competitive binding with time-delayed fluorescence measurement | Lanthanide Chelate (e.g., Eu³⁺) | Ultra-high sensitivity, reduced background interference |

Elemental Analysis